(1-Isopropyl-1H-pyrazol-5-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-propan-2-ylpyrazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-6(2)9-7(5-10)3-4-8-9/h3-4,6,10H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDPTLIWTZTAEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Isopropyl 1h Pyrazol 5 Yl Methanol and Its Pyrazole Precursors
Classical and Established Pyrazole (B372694) Ring Formation Strategies
Traditional methods for pyrazole synthesis are well-established and offer robust pathways to the core heterocyclic structure. These typically involve the reaction of a hydrazine (B178648) derivative, in this case, isopropylhydrazine, with a three-carbon component that provides the rest of the pyrazole ring.
Cyclocondensation Reactions with Hydrazine Derivatives
Cyclocondensation reactions are the most common and classic methods for pyrazole synthesis. These reactions involve the condensation of a hydrazine with a molecule containing two electrophilic centers, typically separated by one carbon atom, leading to the formation of the five-membered pyrazole ring through the elimination of water.
The Knorr pyrazole synthesis is a foundational method that reacts a hydrazine with a 1,3-dicarbonyl compound. jk-sci.comresearchgate.netresearchgate.netslideshare.netnih.gov To obtain the desired substitution pattern for (1-Isopropyl-1H-pyrazol-5-yl)methanol, isopropylhydrazine is reacted with an unsymmetrical 1,3-dicarbonyl compound. The regioselectivity of this reaction is a critical consideration. The reaction mechanism involves the initial formation of a hydrazone at one of the carbonyl groups, followed by intramolecular cyclization and dehydration. jk-sci.comslideshare.net
The choice of the 1,3-dicarbonyl precursor is crucial for introducing a functional group at the C5 position that can be reduced to a methanol (B129727). A suitable precursor would be a β-keto ester, such as ethyl 4-formyl-3-oxobutanoate or a related derivative, which upon cyclization would yield a pyrazole-5-carboxylate ester. The reaction with isopropylhydrazine can potentially lead to two regioisomers. Generally, the more reactive carbonyl group (often a ketone) reacts first with the less substituted nitrogen of the hydrazine. However, steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine influence the final isomeric ratio. nih.gov
Table 1: Knorr Synthesis of Pyrazole Precursors
| Hydrazine | 1,3-Dicarbonyl Compound | Potential Pyrazole Product (Precursor) |
|---|---|---|
| Isopropylhydrazine | Ethyl acetoacetate | Ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate |
Once the pyrazole-5-carboxylate ester is formed, a standard reduction using a hydride reagent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF) would yield the target this compound. chemicalbook.com
The reaction of hydrazines with α,β-unsaturated aldehydes and ketones is another versatile method for pyrazole synthesis. organic-chemistry.orgresearchgate.net This reaction typically proceeds through a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and oxidation or elimination to form the aromatic pyrazole ring. When using α,β-unsaturated carbonyl compounds with a leaving group at the β-position, such as enaminones, the reaction leads directly to the pyrazole without the need for a separate oxidation step.
For the synthesis of a precursor to this compound, an α,β-unsaturated carbonyl compound bearing a formyl or ester group is required. The reaction of isopropylhydrazine with such a substrate would lead to the formation of the 1-isopropyl pyrazole ring. The regioselectivity is determined by the initial Michael addition step and the subsequent cyclization. acs.org
Table 2: Pyrazole Synthesis from α,β-Unsaturated Precursors
| Hydrazine | α,β-Unsaturated Substrate | Potential Pyrazole Product (Precursor) |
|---|---|---|
| Isopropylhydrazine | 3-(Dimethylamino)acrolein | 1-Isopropyl-1H-pyrazole-5-carbaldehyde |
The resulting pyrazole-5-carbaldehyde or pyrazole-5-carboxylate can then be reduced to this compound using standard reducing agents like sodium borohydride (B1222165) (for the aldehyde) or lithium aluminum hydride (for the ester). chemicalbook.com
Acetylenic ketones and aldehydes serve as effective three-carbon synthons for pyrazole synthesis when reacted with hydrazines. mdpi.com The reaction involves the nucleophilic attack of the hydrazine on the carbonyl group, followed by cyclization involving the triple bond. This method can offer high regioselectivity. acs.org
To synthesize a suitable precursor, an acetylenic carbonyl compound with a terminal alkyne and a second carbonyl or carboxylate equivalent is needed. The reaction with isopropylhydrazine would proceed to form the 1,5-disubstituted pyrazole. For instance, the reaction of isopropylhydrazine with an acetylenic β-keto ester would yield a 1-isopropyl-pyrazole-5-carboxylate.
Table 3: Pyrazole Synthesis from Acetylenic Carbonyls
| Hydrazine | Acetylenic Substrate | Potential Pyrazole Product (Precursor) |
|---|---|---|
| Isopropylhydrazine | 4-Oxo-2-pentynoic acid ethyl ester | Ethyl 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylate |
In some cases, if the acetylenic substrate already contains a hydroxyl group, the target molecule could potentially be formed directly. More commonly, a precursor like a pyrazole-5-carboxylate is synthesized and subsequently reduced. chemicalbook.com
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, have become powerful tools in heterocyclic synthesis due to their efficiency and atom economy. rsc.org
Several three-component strategies can be envisioned for the synthesis of the 1-isopropyl-1H-pyrazole-5-yl scaffold. rsc.org A common approach involves the reaction of an aldehyde, a compound with an active methylene (B1212753) group, and a hydrazine. organic-chemistry.org
For example, a one-pot reaction of glyoxal (B1671930) (as a source of the C4-C5 fragment), a source for the C3 carbon, and isopropylhydrazine could potentially lead to the desired pyrazole core. A more practical approach involves the condensation of an aldehyde, a 1,3-dicarbonyl compound, and isopropylhydrazine. This can be seen as a variation of the Knorr synthesis where one of the components is formed in situ.
Table 4: Three-Component Synthesis of Pyrazole Precursors
| Component 1 | Component 2 | Component 3 | Potential Pyrazole Product (Precursor) |
|---|---|---|---|
| Aldehyde (e.g., Formaldehyde) | 1,3-Dicarbonyl (e.g., Ethyl acetoacetate) | Isopropylhydrazine | Ethyl 1-isopropyl-4-methyl-1H-pyrazole-5-carboxylate |
While direct synthesis of this compound via an MCR is less common, these reactions are highly effective for creating functionalized pyrazole precursors, such as those with carboxylate or other reducible groups at the C5 position, which can then be converted to the target alcohol in a subsequent step. chemicalbook.com
Four-Component Reaction Systems
Four-component reactions (4CRs) represent a highly efficient strategy for the synthesis of complex molecules, such as pyrazole derivatives, in a single step from simple starting materials. These reactions are prized for their atom economy and operational simplicity. A common approach for synthesizing fused pyrazole systems, like pyrano[2,3-c]pyrazoles, involves the condensation of an aldehyde, malononitrile (B47326), a β-ketoester (such as ethyl acetoacetate), and a hydrazine.
The reaction sequence is typically initiated by Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the pyrazolone (B3327878) intermediate (formed from the β-ketoester and hydrazine). The process culminates in an intramolecular cyclization and dehydration to yield the final product. Various catalysts can be employed to facilitate this transformation, with organic catalysts like sodium benzoate (B1203000) or piperidine (B6355638) being effective, often allowing the reaction to proceed in environmentally benign solvents like water. For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved in high yields (85-93%) at room temperature in an aqueous medium using piperidine as a catalyst.
| Aldehyde | β-Ketoester | Hydrazine | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Aromatic Aldehydes | Ethyl Acetoacetate | Hydrazine Hydrate | Sodium Benzoate | Water | High |
| (Hetero)aromatic Aldehydes | Ethyl Acetoacetate | Hydrazine Hydrate | Piperidine | Water | 85-93 |
| Aromatic Aldehydes | Diethyl Malonate | Hydrazine Hydrate | Piperidine | Water | 85-93 |
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings, including the pyrazole core. This reaction typically involves the addition of a 1,3-dipole, such as a diazo compound, to a dipolarophile, like an alkyne. A significant advancement in this area is the in-situ generation of diazo compounds from stable precursors like N-tosylhydrazones, which circumvents the need to handle potentially hazardous diazo intermediates.
In a typical one-pot procedure, an aldehyde is first condensed with tosylhydrazine to form a tosylhydrazone. In the presence of a base, this intermediate eliminates p-toluenesulfinic acid to generate a transient diazo species. This species then rapidly undergoes a [3+2] cycloaddition with a terminal alkyne. The reaction exhibits high regioselectivity, typically affording 3,5-disubstituted pyrazoles. This method is noted for its broad substrate scope and tolerance of various functional groups. Intramolecular versions of this reaction, using alkyne-tethered tosylhydrazones, have also been developed to create fused polycyclic pyrazole systems under transition-metal-free conditions.
| Aldehyde Precursor | Alkyne | Key Reagents | Regioselectivity | Yield |
|---|---|---|---|---|
| Various Aldehydes | Terminal Alkynes | Tosylhydrazine, Base | High (3,5-disubstitution) | Good |
| Various Aldehydes | N-vinylimidazole (acetylene equivalent) | Tosylhydrazine, Base | Forms 3-substituted pyrazoles | Good |
| gem-dibromoalkenes (alkyne precursor) | Tosylhydrazones | Base | High | Good |
Advanced and Contemporary Synthetic Routes to Pyrazole Derivatives
Modern organic synthesis increasingly relies on transition metal catalysis to achieve high efficiency, selectivity, and functional group compatibility. These methods provide powerful alternatives to classical condensation reactions for the construction of pyrazole rings.
Transition Metal-Catalyzed Syntheses
Transition metals such as copper, nickel, and rhodium have been extensively used to catalyze the formation of pyrazoles through various mechanistic pathways, including cross-coupling, C-H functionalization, and cycloaddition reactions.
Copper catalysts are attractive due to their low cost and versatile reactivity. One notable method is the copper-catalyzed sydnone-alkyne cycloaddition reaction (CuSAC), which provides a robust and general route to 1,4-disubstituted pyrazoles from readily available arylglycines in a one-pot procedure. Another innovative approach involves a copper-catalyzed relay oxidation strategy, where a cascade reaction of oxime acetates, amines, and aldehydes forms pyrazolines, which are then dehydrogenated in situ to yield pyrazoles. This process is both atom- and step-economical, utilizing an inexpensive copper catalyst and green oxidants like air. Furthermore, copper-promoted aerobic oxidative [3+2] cycloadditions of N,N-disubstituted hydrazines with alkynoates have been developed, showcasing high regioselectivity and atom economy.
| Reaction Type | Starting Materials | Catalyst System | Key Features |
|---|---|---|---|
| Sydnone-Alkyne Cycloaddition | Arylglycines, Terminal Alkynes | Cu(I) with phenanthroline-based ligands | One-pot, high regioselectivity for 1,4-pyrazoles |
| Relay Oxidation | Oxime Acetates, Amines, Aldehydes | Copper Catalyst | Cascade reaction, green oxidants (O2/air) |
| Condensation/Cycloaddition | Phenylhydrazones, Dialkyl Acetylenedicarboxylates | CuI | One-pot synthesis, moderate to good yields |
Nickel catalysis offers a powerful tool for pyrazole synthesis, often utilizing multicomponent, one-pot strategies. Heterogeneous nickel-based catalysts have been successfully employed for the condensation of hydrazines, ketones, and aldehydes at room temperature. These catalysts are advantageous as they can be easily recovered and reused for multiple cycles without significant loss of activity, aligning with the principles of green chemistry. Another distinct nickel-catalyzed approach is the oxidative cyclotrimerization of α-amino ketones. This method uses a (C₅H₅)Ni(II)Cl(PPh₃) catalyst system to selectively synthesize polysubstituted pyrazoles from readily available starting materials.
| Methodology | Reactants | Catalyst | Conditions | Key Advantage |
|---|---|---|---|---|
| One-Pot Condensation | Hydrazine, Ketone, Aldehyde | Heterogeneous Ni-based | Room Temperature, Ethanol (B145695) | Reusable catalyst |
| Oxidative Cyclotrimerization | α-Amino Ketones | (C₅H₅)Ni(II)Cl(PPh₃) | DCE, air, 80 °C | Uses simple, inexpensive precursors |
Rhodium catalysts enable unique transformations for pyrazole synthesis. A notable example is the rhodium-catalyzed addition-cyclization of hydrazines with alkynes. This cascade reaction proceeds under mild conditions and involves an unexpected C-N bond cleavage and subsequent intramolecular cyclization to afford highly substituted pyrazoles. The optimized conditions often utilize a [Cp*RhCl₂]₂ catalyst. Rhodium(III)-catalyzed C-H activation has also been leveraged to synthesize 4-heteroaryl pyrazoles from 2-aryl-3H-indoles and diazopyrazolones, showcasing the power of this method for direct functionalization of C-H bonds.
| Reaction Type | Substrates | Catalyst | Solvent/Additive | Yield |
|---|---|---|---|---|
| Addition-Cyclization | Hydrazines, Alkynes | [Cp*RhCl₂]₂ | MeCN, NaOAc | Up to 88% |
| C-H Activation/Annulation | 2-aryl-3H-indoles, Diazopyrazolones | Rh(III) complex | - | Moderate |
Titanium-Mediated Oxidation-Induced N-N Coupling
A novel approach to pyrazole synthesis that avoids potentially hazardous reagents like hydrazine involves titanium-mediated multicomponent oxidative coupling. researchgate.net This method forms the crucial N-N bond in the final step through an oxidation-induced coupling on a titanium metal center. researchgate.net The process begins with the formation of a diazatitanacyclohexadiene intermediate from the coupling of alkynes, nitriles, and titanium imido complexes. researchgate.netacs.org
This key intermediate, a Ti(IV) metallacycle, is remarkably stable. nih.gov To induce the N-N bond formation and subsequent reductive elimination to form the pyrazole ring, a two-electron oxidation of the ligand-based framework is required. researchgate.netnih.gov This can be achieved using oxidants like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). nih.govnih.gov Mechanistic studies indicate that the reaction proceeds through a sequential two-electron, ligand-centered oxidation process on the single titanium complex. nih.gov The first of the two oxidation steps is typically rate-limiting. nih.govrsc.org This strategy provides a modular and flexible route to a diverse array of polysubstituted pyrazoles. acs.orgnih.gov
Table 1: Key Features of Ti-Mediated Pyrazole Synthesis
| Feature | Description | Source(s) |
|---|---|---|
| Key Transformation | 2-electron oxidation-induced N-N coupling on a Ti center. | researchgate.net |
| Intermediate | Diazatitanacyclohexadiene | nih.govnih.gov |
| Reactants | Alkynes, nitriles, Ti imido complexes | researchgate.netacs.org |
| Oxidant Example | TEMPO | nih.govnih.gov |
| Advantage | Avoids the use of hydrazine reagents. | researchgate.net |
Photoredox Catalysis Strategies
Visible-light photoredox catalysis has emerged as a powerful and mild strategy for synthesizing pyrazole derivatives. acs.orgmdpi.com These methods often involve the generation of radical intermediates under ambient conditions, leading to high efficiency and step-economy. acs.org One such strategy employs a relay visible-light photoredox catalysis system to achieve a formal [4 + 1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds. acs.org This process involves three successive photoredox cycles with a single photocatalyst to functionalize three C-H bonds of the hydrazone. acs.org
Another approach utilizes a domino sequence initiated by a photoclick cycloaddition followed by a photocatalyzed oxidative deformylation. acs.org This method uses α,β-unsaturated aldehydes as synthetic equivalents of alkynes, where the aldehyde acts as a photoremovable directing group, allowing for excellent regiocontrol in the synthesis of tri- and tetrasubstituted pyrazoles. acs.org Tandem reactions of hydrazones and α-bromo ketones, enabled by visible light catalysis, proceed through a radical addition followed by intramolecular cyclization to afford 1,3,5-trisubstituted pyrazoles in good to excellent yields. organic-chemistry.org
Domino and Tandem Reaction Sequences
Domino and tandem reactions offer significant advantages in terms of efficiency and atom economy by combining multiple transformations into a single synthetic operation without isolating intermediates. beilstein-journals.org The synthesis of pyrazoles is well-suited to such strategies. For instance, a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds can yield polyfunctional pyrazoles. organic-chemistry.org This sequence proceeds through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and a metal-free oxidative aromatization using molecular oxygen as a green oxidant. organic-chemistry.org
Copper-catalyzed domino reactions have been developed that involve a C-N coupling/hydroamination sequence, providing a straightforward route to pyrazoles. organic-chemistry.org Similarly, palladium catalysis can be employed in multi-component reactions; for example, a four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide can produce pyrazole derivatives. organic-chemistry.org These complex cascades allow for the rapid construction of highly functionalized pyrazole cores from simple starting materials. beilstein-journals.orgresearchgate.net
Specific Synthetic Approaches to 1-Isopropyl-1H-pyrazole Derivatives
Beyond the general construction of the pyrazole ring, the synthesis of this compound requires specific methods for regioselectively introducing the isopropyl group at the N1 position and for elaborating the methanol functionality at the C5 position.
Strategies for Regioselective Introduction of the Isopropyl Group
The alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of N1 and N2 regioisomers, presenting a significant synthetic challenge. nih.gov Consequently, the development of regioselective N-alkylation methods is crucial.
One common chemical approach is the Mitsunobu reaction. For example, 1-isopropyl-4-nitro-1H-pyrazole can be synthesized from 4-nitropyrazole and 2-propanol using triphenylphosphine (B44618) and di-tert-butyl azodicarboxylate. chemicalbook.com This method provides a direct route to the N1-isopropyl substituted pyrazole.
Catalytic methods have also been explored to control regioselectivity. A magnesium-catalyzed N2-selective alkylation of 3-substituted pyrazoles has been developed, highlighting the ability of metal catalysts to direct the alkylation to a specific nitrogen atom. thieme-connect.com While this particular method favors the N2 position, it demonstrates the principle of using catalysts to overcome the inherent reactivity of the pyrazole ring.
More recently, biocatalysis has offered an elegant solution. An engineered enzyme system, featuring a promiscuous enzyme and an engineered methyltransferase, has been shown to perform pyrazole alkylation (including methylation, ethylation, and propylation) with unprecedented regioselectivity (>99%). nih.gov This chemoenzymatic cascade uses simple haloalkanes as alkylating agents and offers excellent control over the position of substitution. nih.gov The regioselective synthesis of N-alkyl substituted pyrazoles can also be achieved via the ring cleavage of N-alkylated 3-hydroxyisoindolin-1-ones, where the alkyl group (including isopropyl) is pre-installed on the nitrogen of a phthalimide (B116566) precursor. rsc.org
Table 2: Comparison of N-Isopropylation Strategies
| Method | Reagents/Catalyst | Selectivity | Source(s) |
|---|---|---|---|
| Mitsunobu Reaction | 2-Propanol, PPh₃, DTBAD | N1-selective | chemicalbook.com |
| Biocatalysis | Engineered enzymes, haloalkanes | Highly regioselective (>99%) | nih.gov |
| Ring Cleavage | N-isopropyl-phthalimide precursor, Grignard reagent, Hydrazine | N1-selective | rsc.org |
Synthetic Pathways to this compound and Analogues
Direct synthetic routes to this compound and related structures often involve building the pyrazole ring with the necessary functional groups already in place or in a form that is easily converted.
A common and effective strategy for synthesizing pyrazolyl-methanols is the reduction of the corresponding pyrazole-carbaldehydes. researchgate.net Pyrazole-4-carbaldehydes, for instance, can be reduced to the corresponding (pyrazol-4-yl)methanols in high yields using reagents like iron(III) chloride hexahydrate. researchgate.net
For the synthesis of the C5-substituted methanol target, a pyrazole-5-carbaldehyde precursor would be required. The reduction of the aldehyde functional group to a primary alcohol is a standard transformation in organic chemistry. A variety of reducing agents can be employed for this purpose. For example, lithium aluminum hydride (LAH) has been used to reduce ethyl 1H-pyrazole-4-carboxylate to (1H-pyrazol-4-yl)methanol, demonstrating its effectiveness in reducing ester groups on the pyrazole ring to the corresponding alcohol. chemicalbook.com Similarly, diisobutylaluminium hydride (DIBAL-H) is used to reduce ester groups to aldehydes, which can then be further reduced to the alcohol. researchgate.net This two-step or direct reduction approach provides a reliable pathway to the target hydroxymethyl group on the pyrazole core. researchgate.netchemicalbook.com
Preparation of Pyrazole Ring with Subsequent Hydroxymethyl Functionality Introduction
The synthesis of pyrazole derivatives where functionalization follows the formation of the heterocyclic ring is a versatile and widely employed strategy. This approach allows for the initial construction of a stable pyrazole core, which is then modified to introduce desired functional groups, such as the hydroxymethyl group at the C5 position. A common and effective method involves the introduction of a formyl group (-CHO) onto the pyrazole ring, which is subsequently reduced to the hydroxymethyl moiety (-CH₂OH).
One of the most powerful methods for introducing a formyl group onto a heterocyclic ring is the Vilsmeier-Haack reaction. hilarispublisher.com This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as the formylating agent. hilarispublisher.com The pyrazole nucleus, being an electron-rich aromatic system, can undergo electrophilic substitution with this reagent, typically at the C4 position. However, if the C4 position is blocked, formylation can occur at other positions. Once the formylpyrazole is obtained, the aldehyde can be readily reduced to the corresponding primary alcohol. Standard reducing agents for this transformation include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For instance, the reduction of ethyl 1H-pyrazole-4-carboxylate to (1H-pyrazol-4-yl)methanol has been successfully achieved using lithium aluminum hydride in tetrahydrofuran (THF). chemicalbook.com This two-step sequence—formylation followed by reduction—represents a reliable pathway to hydroxymethyl-substituted pyrazoles.
An alternative to formylation is the direct carboxylation of the pyrazole ring, followed by reduction. This can be achieved by reacting the pyrazole with a strong base like n-butyllithium (n-BuLi) to deprotonate the ring, followed by quenching with carbon dioxide (dry ice) to install a carboxylic acid group. The resulting pyrazolecarboxylic acid or its corresponding ester can then be reduced to the hydroxymethyl group using a strong reducing agent like LiAlH₄.
These stepwise strategies, involving the initial robust synthesis of the pyrazole core followed by well-established functional group interconversions, provide a flexible and controlled route to target molecules like this compound. chim.it
Green Chemistry Principles in Pyrazole Synthesis
Traditional methods for pyrazole synthesis often involve harsh reaction conditions, hazardous organic solvents, and significant energy consumption. tandfonline.comsci-hub.se In response, the development of synthetic methodologies aligned with the principles of green chemistry has become a major focus for researchers. sci-hub.se These modern approaches aim to be more environmentally benign, cost-effective, and efficient by utilizing solvent-free conditions, aqueous media, alternative energy sources like microwaves and ultrasound, and reusable catalysts. tandfonline.comsci-hub.se
Solvent-Free Reaction Conditions
Performing chemical reactions without a solvent minimizes waste, reduces environmental impact, and can lead to simpler work-up procedures. rsc.orgtandfonline.com Several solvent-free methods for pyrazole synthesis have been developed. One notable approach is the 1,3-dipolar cycloaddition of diazo compounds to alkynes, which can proceed efficiently by simple heating under solvent-free conditions to afford pyrazole products in high yields. rsc.org
Another strategy involves conducting reactions at room temperature in the presence of a catalyst under solvent-free conditions. For example, a series of pyrazole derivatives have been synthesized using tetrabutylammonium (B224687) bromide as an inexpensive organic ionic salt catalyst without any solvent. tandfonline.com Grinding techniques, a form of mechanochemistry, have also been employed. The synthesis of pyranopyrazoles has been achieved by grinding a mixture of malononitrile, ethyl acetoacetate, hydrazine hydrate, and substituted aldehydes with a nitrogen-doped graphene oxide catalyst, yielding the products in minutes. nih.gov Similarly, iodine-mediated cascade reactions have been developed to produce amino pyrazole thioether derivatives in the absence of both metals and solvents. acs.org These methods represent a significant step towards more sustainable chemical manufacturing. tandfonline.comnih.gov
Aqueous and Alternative Green Reaction Media
The use of water as a reaction medium is a cornerstone of green chemistry, given its non-toxic, non-flammable, and abundant nature. tandfonline.comthieme-connect.com Several protocols for pyrazole synthesis have been successfully adapted to aqueous environments. An environmentally friendly synthesis of pyrazoles has been reported through the condensation of hydrazines with 1,3-diketones in water at room temperature, using the recyclable solid acid catalyst Amberlyst-70. tandfonline.comresearchgate.net This method avoids the use of organic solvents and simplifies product isolation. tandfonline.com
Other green protocols have utilized aqueous media in conjunction with catalysts like cetyltrimethylammonium bromide (CTAB) or nano-composite catalysts for one-pot syntheses of various pyrazole derivatives. thieme-connect.comresearchgate.net The use of heterogeneous catalysts in water is particularly advantageous as it often allows for easy recovery and reuse of the catalyst, further enhancing the green credentials of the synthetic process. nih.govtandfonline.com These aqueous methods provide a safer and more sustainable alternative to traditional syntheses conducted in volatile organic solvents. thieme-connect.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. tandfonline.com Microwave irradiation can dramatically reduce reaction times from hours to minutes, decrease energy consumption, and often improve product yields and selectivity. tandfonline.combenthamdirect.com This technique has been extensively applied to the synthesis of pyrazole derivatives. tandfonline.comdergipark.org.tr
Numerous studies have demonstrated the efficiency of microwave-assisted pyrazole synthesis. For instance, reactions that traditionally require long reflux times in organic solvents can be completed in minutes under microwave irradiation, often with reduced solvent usage or under solvent-free conditions. tandfonline.comresearchgate.net It has been shown to be effective for various pyrazole-forming reactions, including cyclocondensations and multi-component reactions. dergipark.org.trresearchgate.net Microwave-assisted synthesis is considered an environmentally friendly and cost-effective alternative to conventional methods for producing pyrazole analogues. tandfonline.comrsc.org
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | Several hours | 2-20 minutes | tandfonline.comdergipark.org.tr |
| Energy Consumption | High | Low | tandfonline.com |
| Solvent Usage | Often large quantities of organic solvents | Reduced or solvent-free conditions possible | tandfonline.combenthamdirect.com |
| Yields | Variable | Often improved | researchgate.net |
Ultrasound-Assisted Synthesis
Ultrasound irradiation, or sonochemistry, is another green chemistry technique that utilizes the energy of sound waves to enhance chemical reactivity. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. arabjchem.org This method has been successfully applied to the synthesis of various pyrazole derivatives, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. arabjchem.orgnih.gov
Ultrasound-assisted synthesis has been used for producing pyrazolyl thiourea (B124793) derivatives and tetrazole-based pyrazolines. arabjchem.orgnih.gov It is particularly valuable for processes requiring milder conditions. rsc.orgrsc.org For example, 1,5-disubstituted pyrazoles have been synthesized in high yields within 75-90 minutes under ultrasound irradiation at 60 °C, a significant rate enhancement compared to silent (non-ultrasound) conditions. asianpubs.org The use of ultrasound often complements other green techniques, such as the use of heterogeneous catalysts in aqueous media, to create highly efficient and environmentally friendly synthetic protocols. nih.gov
Heterogeneous Catalysis and Reusable Catalysts
A key principle of green chemistry is the use of catalysts to improve reaction efficiency and reduce waste. Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are particularly advantageous. nih.govmdpi.com Their primary benefit is the ease of separation from the reaction mixture by simple filtration, which allows for the catalyst to be recovered and reused for multiple reaction cycles. nih.govmdpi.com This recyclability reduces costs and minimizes catalyst waste. nih.gov
A wide array of heterogeneous catalysts have been developed for pyrazole synthesis. Examples include:
Ion-exchange resins: Amberlyst-70, a polystyrene sulfonic acid resin, has been used as a non-toxic, thermally stable, and inexpensive solid acid catalyst for pyrazole synthesis in aqueous media. tandfonline.comresearchgate.net
Nanocomposites: Various nanocomposites, such as SnO–CeO₂, have been shown to be highly efficient and recyclable catalysts for the one-pot synthesis of pyrazole derivatives in water. springerprofessional.de Other examples include ceria-doped zirconia and magnetic nanoparticles like CoFe₂O₄ and Fe₃O₄, which can be easily recovered using an external magnet. nih.gov
Metal-based catalysts: Heterogeneous nickel-based catalysts have been used for the one-pot synthesis of pyrazoles at room temperature and can be reused for up to seven cycles with minimal loss of activity. mdpi.com
The use of these reusable catalysts is a significant advancement in the sustainable synthesis of pyrazoles, aligning with both economic and environmental goals. nih.govspringerprofessional.de
| Catalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Amberlyst-70 | Condensation of hydrazines and 1,3-diketones | Inexpensive, non-toxic, effective in water | tandfonline.comresearchgate.net |
| Nickel-based catalyst | One-pot condensation of hydrazine, ketone, and aldehyde | Reusable for 7+ cycles, room temperature reaction | mdpi.com |
| Magnetic Fe₃O₄ Nanoparticles | Four-component synthesis of pyranopyrazoles | Easy magnetic separation, reusable for 14+ cycles | nih.gov |
| SnO–CeO₂ Nanocomposite | Three-component synthesis of aminopyrazoles | High efficiency in water, stable for 5+ cycles | springerprofessional.de |
| Nitrogen-doped Graphene Oxide | Four-component synthesis under grinding conditions | Solvent-free, reusable for 8+ cycles | nih.gov |
Utilization of Waste-Derived Reaction Media
Conventional organic syntheses often rely on volatile and hazardous organic solvents. A greener alternative is the use of waste-derived or renewable reaction media, such as glycerol (B35011) and deep eutectic solvents (DESs). These media are attractive due to their low toxicity, biodegradability, low cost, and high boiling points.
Glycerol: As a major byproduct of biodiesel production, crude glycerol is an abundant and inexpensive waste stream. Its properties as a polar, protic solvent with a high boiling point make it suitable for a range of organic reactions. In the context of pyrazole synthesis, glycerol has been employed as an effective and environmentally benign medium for multicomponent reactions (MCRs). For instance, the catalyst-free, one-pot condensation of 1,3-dicarbonyl compounds (like ethyl acetoacetate), hydrazines, aldehydes, and malononitrile to form pyranopyrazole derivatives has been successfully demonstrated in glycerol. researchgate.netproquest.com This approach offers high yields and avoids the need for traditional catalysts or hazardous solvents. proquest.comproquest.com The reaction between chalcone (B49325) derivatives and phenylhydrazine (B124118) in a glycerol-acetic acid system also provides a viable route to substituted pyrazoles. proquest.com
Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors (e.g., urea, glycerol) and hydrogen bond acceptors (e.g., choline (B1196258) chloride) that form a eutectic with a melting point much lower than the individual components. They are considered green solvents due to their low volatility, non-flammability, biodegradability, and low cost. tandfonline.comfigshare.com DESs, such as those based on choline chloride/urea or glucose/urea, can function as both the solvent and catalyst in the synthesis of pyrazole derivatives. tandfonline.comresearchgate.net The multicomponent synthesis of pyranopyrazoles has been shown to be highly efficient in a choline chloride/urea DES, offering excellent yields in short reaction times without the need for complex workup procedures. tandfonline.com Similarly, biocompatible glucose-based DESs have been used for the catalyst-free synthesis of pyrazole-4-carbonitrile derivatives. researchgate.net The unique properties of DESs can facilitate reactions by enhancing the solubility of reactants and stabilizing intermediates. derpharmachemica.comthieme-connect.com
The following table summarizes findings on the use of these green media for the synthesis of pyrazole-containing scaffolds.
Table 1: Pyrazole Synthesis in Waste-Derived and Green Media
| Reaction Type | Green Medium | Reactants | Key Findings | Reference |
|---|---|---|---|---|
| Multicomponent Reaction | Glycerol | Ethyl acetoacetate, Hydrazine, Aldehyde, Malononitrile | Catalyst-free; Excellent yields (92-93%); Environmentally benign. | researchgate.net |
| Multicomponent Reaction | Choline chloride/Urea (DES) | Ethyl acetoacetate, Hydrazine hydrate, Aldehyde, Malononitrile | Acts as dual catalyst and medium; Short reaction times; High yields. | tandfonline.com |
| Condensation | Glycerol-acetic acid | Chalcone derivatives, Phenylhydrazine | Efficient, catalyst-free method; Good yields. | proquest.com |
| Multicomponent Reaction | Glucose-based (DES) | Phenylhydrazine, Malononitrile, Aldehyde | Catalyst-free; Biocompatible solvent; Simple workup. | researchgate.net |
While these methods have not been specifically reported for the direct synthesis of this compound, they are highly applicable to the formation of its core pyrazole structure from precursors such as isopropylhydrazine and a suitable 1,3-dicarbonyl compound.
Ball Milling Techniques
Mechanochemistry, particularly ball milling, has emerged as a powerful green chemistry tool that allows for solvent-free or low-solvent (liquid-assisted grinding) reactions. This high-energy milling technique initiates chemical reactions through mechanical force, often leading to shorter reaction times, higher yields, and different product selectivities compared to conventional solution-phase synthesis.
The synthesis of pyrazole scaffolds is well-suited to mechanochemical methods. nih.gov A common approach involves the solid-state reaction of a 1,3-dicarbonyl compound or a chalcone with a hydrazine derivative in a ball mill. nih.gov The reaction can often proceed without any solvent or catalyst. However, in some cases, a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA), can be used to improve reaction rates and yields. nih.gov
Key advantages of using ball milling for pyrazole synthesis include:
Solvent-Free Conditions: This significantly reduces waste and eliminates the environmental and safety hazards associated with volatile organic solvents. nih.gov
Reduced Reaction Times: Reactions that might take hours in solution can often be completed in minutes using a ball mill. nih.gov
High Yields: Mechanochemical synthesis frequently results in excellent product yields with simple work-up procedures, often involving just a simple wash to isolate the pure product. nih.gov
Energy Efficiency: By avoiding the need to heat and reflux large volumes of solvent, ball milling can be more energy-efficient than traditional methods.
For example, the one-pot, solvent-free synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine has been achieved in excellent yields under mechanochemical ball-milling conditions, using sodium persulfate as an inexpensive and effective oxidant. nih.gov Similarly, the condensation of β-ketoesters with phenylhydrazine proceeds efficiently in a ball mill to produce pyrazoline intermediates. nih.gov
The table below details representative examples of pyrazole synthesis using ball milling.
Table 2: Mechanochemical Synthesis of Pyrazole Derivatives | Reactants | Catalyst/Additive | Conditions | Key Findings | Reference | | :--- | :--- | :--- | :--- | | β-Diketone, Hydrazine derivative | p-Toluenesulfonic acid (10%) | 450 rpm, 3 min | Optimized conditions for high conversion and selectivity. | nih.gov | | Chalcone, Phenylhydrazine | NaHSO₄·H₂O | High-speed ball mill (1290 rpm) | Solid-solid reaction; Good yields (up to 93%) of pyrazolines. | nih.gov | | Chalcone, Hydrazine | Sodium persulfate | One-pot, solvent-free | Excellent yields of pyrazoles; Simple work-up. | nih.gov | | Aldehyde, Malononitrile, Hydrazine, etc. | Nano-silica/aminoethylpiperazine | Solvent-free, 5-20 min | Efficient synthesis of fused pyranopyrazoles; High efficiency. | nih.gov |
The synthesis of the (1-Isopropyl-1H-pyrazol-5-yl) moiety is conceptually achievable using this technique by reacting a suitable 1,3-dicarbonyl precursor with isopropylhydrazine under ball milling conditions. The resulting pyrazole could then be converted to the target alcohol via formylation followed by reduction. These mechanochemical methods represent a promising green alternative for producing the key pyrazole intermediates required for the synthesis of this compound.
Mechanistic and Computational Studies
Elucidation of Reaction Mechanisms for Pyrazole (B372694) Ring Formation
The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry, with various synthetic routes established. Mechanistic studies have been crucial in understanding the intricacies of these reactions, from cyclization pathways to the regiochemical outcomes.
The most classic and widely utilized method for pyrazole synthesis is the Knorr condensation, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.orgnih.govnih.gov The mechanism initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the dicarbonyl compound. This is typically followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring. researchgate.net The reaction can proceed through different intermediate pathways, and the specific route can be influenced by reaction conditions such as pH. researchgate.net
Alternative pathways include the cyclization of α,β-unsaturated carbonyl compounds with hydrazines. beilstein-journals.orgnih.gov In some variations, multicomponent reactions can generate the necessary 1,3-dicarbonyl precursors in situ, which then undergo cyclization with hydrazine in a one-pot process. beilstein-journals.orgnih.gov Another approach involves the 1,3-dipolar cycloaddition of diazo compounds with alkynes, which provides a direct route to the pyrazole core. beilstein-journals.orgjocpr.com Mechanistic studies indicate that in some domino reactions, the initial pyrazole ring formation is followed by subsequent functionalization, such as an Ullmann coupling, to introduce substituents onto the ring. beilstein-journals.orgnih.gov
Recent advancements have introduced novel methods for N-N bond formation, avoiding the use of potentially hazardous reagents like hydrazine. nih.govacs.org One such method involves titanium-mediated oxidative N-N coupling. nih.govrsc.org The mechanism begins with the formation of a diazatitanacyclohexadiene intermediate from the coupling of components like alkynes and nitriles with a Ti-imido complex. nih.govacs.org This intermediate is stable, but upon oxidation, it undergoes N-N bond formation. nih.gov
Kinetic and mechanistic studies have revealed that this is a sequential two-electron, ligand-centered oxidation process. nih.govnih.gov The N-N coupling is triggered by a 2-electron oxidation of the diazatitanacyclohexadiene. nih.govacs.org This key transformation likely proceeds through an electrocyclic mechanism, analogous to a Nazarov cyclization. nih.gov In reactions using TEMPO as the oxidant, the first of the two oxidations is the rate-limiting step, and the coordination of TEMPO to the titanium center is critical for reactivity. nih.govrsc.orgumn.edu This metal-mediated inner-sphere N-N coupling represents an uncommon but effective route to the pyrazole core. nih.govrsc.orgumn.edu
Multicomponent reactions (MCRs) have become a powerful tool in medicinal chemistry for the efficient, step-economical synthesis of complex molecules like pyrazole derivatives. mdpi.comdoaj.org These reactions combine three or more reactants in a single pot to form the final product, which incorporates portions of all starting materials. doaj.org
A notable example is the titanium-catalyzed multicomponent synthesis of pyrazoles from alkynes, nitriles, and Ti-imido complexes. nih.govacs.org Mechanistic studies show that these components couple to form a key diazatitanacyclohexadiene intermediate. nih.govacs.org This intermediate is then oxidized in a final step to induce the N-N bond formation and release the pyrazole product. nih.gov This approach is highly modular and avoids the direct use of hydrazine. nih.govacs.org Other MCRs for pyrazole synthesis proceed by first generating a 1,3-dicarbonyl compound or a related precursor in situ, which then reacts with a hydrazine in a subsequent cyclocondensation step. beilstein-journals.orgnih.gov Four-component reactions can lead to more complex fused heterocyclic systems, such as pyrano[2,3-c]pyrazoles, where intermediates are formed simultaneously and then react with each other to complete the cyclization. beilstein-journals.orgnih.gov
When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the formation of two possible regioisomers can occur. nih.govresearchgate.net The control of regioselectivity is a significant challenge and a focus of many mechanistic studies. researchgate.net The outcome of the reaction is governed by a combination of steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine. nih.govresearchgate.net
Studies have shown that reaction conditions, particularly the acidity of the medium, play a crucial role in directing the regioselectivity. researchgate.net For instance, the nature of the hydrazine reactant, whether it is a free base or a hydrochloride salt, can determine which regioisomer is formed exclusively. acs.org In one study using trichloromethyl enones, arylhydrazine hydrochlorides led to the 1,3-regioisomer, while the corresponding free hydrazine yielded the 1,5-regioisomer. acs.org The choice of solvent can also influence the selectivity of these condensation reactions. acs.org Complete regioselectivity is often desired, and methods using specific starting materials, such as cinnamaldehyde, have been developed to yield single isomers. jocpr.com
| Synthesis Pathway | Key Mechanistic Features | Common Precursors |
| Knorr Condensation | Nucleophilic attack of hydrazine on a carbonyl, followed by intramolecular condensation and dehydration. nih.govresearchgate.net | 1,3-Dicarbonyl compounds, Hydrazines. beilstein-journals.orgnih.gov |
| Metal-Mediated N-N Coupling | Formation of a diazatitanacyclohexadiene intermediate, followed by 2-electron oxidation-induced electrocyclic N-N coupling. nih.govacs.orgnih.gov | Alkynes, Nitriles, Ti-imido complexes. nih.govacs.org |
| Multicomponent Reactions (MCRs) | In-situ formation of key intermediates (e.g., 1,3-dicarbonyls or diazatitanacycles) which then undergo cyclization. beilstein-journals.orgnih.govnih.gov | Aldehydes, β-ketoesters, Malononitrile (B47326), Hydrazines. beilstein-journals.orgnih.gov |
| 1,3-Dipolar Cycloaddition | [3+2] cycloaddition reaction to form the pyrazole ring directly. beilstein-journals.orgjocpr.com | Diazo compounds, Alkynes. jocpr.com |
Theoretical Investigations of Molecular Structure and Reactivity
Computational chemistry provides powerful tools for understanding the fundamental properties of molecules like (1-Isopropyl-1H-pyrazol-5-yl)methanol. Theoretical calculations can elucidate molecular structure, electronic properties, and reaction energetics, offering insights that complement experimental findings.
Density Functional Theory (DFT) is a widely used computational method to investigate the structural and electronic properties of pyrazole derivatives. nih.govresearchgate.netresearchgate.net DFT calculations are employed to optimize the molecular geometry, determining the most stable conformation in the ground state. nih.gov These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. researchgate.net
Furthermore, DFT is crucial for elucidating reaction mechanisms by calculating the energies of transition states and intermediates. acs.org By mapping the potential energy surface, researchers can determine the energy barriers for reactions, such as the cyclization steps in pyrazole formation, and identify the rate-determining step. nih.govacs.org Electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are readily calculated. nih.govresearchgate.net The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net
| DFT Calculation Type | Information Obtained | Relevance to this compound |
| Geometry Optimization | Most stable 3D structure, bond lengths, bond angles. nih.gov | Predicts the ground-state conformation and structural parameters. |
| Frequency Analysis | Confirms structure is a true minimum (no imaginary frequencies), predicts vibrational spectra (FT-IR). nih.gov | Verifies the stability of the optimized structure and allows for comparison with experimental spectroscopic data. |
| Frontier Molecular Orbitals (HOMO/LUMO) | Energy levels of HOMO and LUMO, energy gap (ΔE). researchgate.net | Indicates electronic stability, reactivity, and potential for charge transfer interactions. |
| Transition State (TS) Search | Geometry and energy of transition states for a given reaction. acs.org | Elucidates the mechanism and energetics of formation or subsequent reactions of the compound. |
| Molecular Electrostatic Potential (MEP) | Maps electron density to identify electron-rich and electron-poor regions. nih.govresearchgate.net | Predicts reactive sites for electrophilic and nucleophilic attack. |
| Time-Dependent DFT (TD-DFT) | Electronic excitation energies, simulated UV-Vis absorption spectra. nih.govresearchgate.net | Predicts the optical properties and electronic transitions of the molecule. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. This technique allows researchers to understand the time-dependent behavior of a molecular system, providing insights into conformational changes, molecular stability, and interactions with other molecules.
A thorough search of scientific literature did not yield any studies that have employed molecular dynamics simulations to investigate the behavior of this compound. Consequently, there is no published data on its dynamic properties, such as solvent interactions, conformational flexibility, or thermal stability, derived from MD simulations.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a quantum mechanical model used to predict the reactivity and kinetic stability of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's reactivity.
There are no published studies applying FMO theory to this compound. As a result, theoretical data on its electronic properties, such as the energies of its frontier orbitals and its reactivity profile based on this theory, are not available.
Conformational Analysis and Energy Landscapes
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The associated potential energy landscape provides a map of the relative energies of these different conformations, identifying the most stable (lowest energy) structures.
No dedicated conformational analysis or mapping of the energy landscape for this compound has been reported in the scientific literature. Therefore, information regarding its preferred three-dimensional structure and the energy barriers to conformational changes is currently unavailable.
Computational Approaches to Molecular Interactions
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of action of a small molecule ligand with a protein target.
While molecular docking studies have been conducted on various pyrazole derivatives to explore their potential as therapeutic agents, no such studies have been published specifically for this compound. Therefore, there are no predictions of its potential biological targets or binding interactions from computational docking simulations.
Hirshfeld Surface Analysis for Supramolecular Interactions
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in crystalline solids. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This analysis provides insights into the nature and extent of intermolecular contacts, such as hydrogen bonds and van der Waals forces.
There are no published crystal structures or Hirshfeld surface analyses for this compound. Consequently, a quantitative and qualitative understanding of the supramolecular interactions governing its solid-state packing is not available.
Experimental Kinetic Studies and Reaction Profiling
Experimental kinetic studies involve the measurement of reaction rates to elucidate reaction mechanisms and the factors that influence them. Reaction profiling provides a detailed picture of the formation of products, intermediates, and byproducts over time.
No experimental kinetic studies or reaction profiling data for reactions involving this compound have been found in the reviewed literature. Information on its reactivity, reaction pathways, and the rates of its chemical transformations is therefore not documented.
Structural Elucidation and Analytical Methodologies in 1 Isopropyl 1h Pyrazol 5 Yl Methanol Research
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
For (1-Isopropyl-1H-pyrazol-5-yl)methanol, ¹H NMR spectroscopy would be expected to reveal distinct signals for the protons of the isopropyl group, the pyrazole (B372694) ring, the methanol (B129727) moiety, and the hydroxyl group. The chemical shifts (δ) of these signals, their integration values (representing the number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling would allow for the precise assignment of each proton to its position in the structure.
Similarly, ¹³C NMR spectroscopy would provide a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
While specific, experimentally determined NMR data for this compound is not widely available in the public domain, a hypothetical analysis would anticipate the following characteristic signals:
Hypothetical ¹H NMR Data for this compound
| Functional Group | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Isopropyl-CH₃ | ~1.3-1.5 | Doublet | 6H |
| Isopropyl-CH | ~4.5-4.8 | Septet | 1H |
| CH₂OH | ~4.6-4.8 | Singlet/Doublet | 2H |
| Pyrazole-H (C4) | ~6.2-6.4 | Doublet | 1H |
| Pyrazole-H (C3) | ~7.4-7.6 | Doublet | 1H |
Hypothetical ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| Isopropyl-CH₃ | ~22-24 |
| Isopropyl-CH | ~50-52 |
| CH₂OH | ~55-58 |
| Pyrazole-C4 | ~105-107 |
| Pyrazole-C3 | ~138-140 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H group of the alcohol, the C-H bonds of the aliphatic isopropyl group and the aromatic-like pyrazole ring, and the C-N and C=C bonds within the pyrazole ring.
Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (alcohol) | 3200-3600 | Strong, Broad |
| C-H Stretch (sp³) | 2850-3000 | Medium-Strong |
| C-H Stretch (sp²) | 3000-3100 | Medium-Weak |
| C=N, C=C Stretch (pyrazole) | 1400-1600 | Medium |
Mass Spectrometry (MS, ES-MS, LC-MS, GC/MS, High-Resolution Mass Spectrometry)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and can also reveal structural details through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.
For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. Fragmentation of the molecular ion would likely involve the loss of the hydroxyl group, the isopropyl group, or cleavage of the pyrazole ring, leading to a series of fragment ions that can be used to piece together the molecular structure. Techniques like electrospray ionization (ES-MS) and coupling with liquid chromatography (LC-MS) or gas chromatography (GC/MS) would be used for the analysis of this compound. While specific fragmentation data is not publicly available, the precise mass obtained from HRMS would serve as a definitive confirmation of the compound's elemental formula.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. This technique is particularly useful for compounds containing chromophores, such as conjugated systems. The pyrazole ring in this compound constitutes a chromophore, and its UV-Vis spectrum would be expected to show absorption maxima (λmax) in the ultraviolet region, providing information about the electronic structure of the heterocyclic ring.
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique used to study species that have unpaired electrons (e.g., radicals). As this compound is a stable, closed-shell molecule, it would not be expected to produce an ESR signal. This technique would not be a standard method for the routine characterization of this compound unless it were to be, for example, oxidized to a radical species.
Diffraction Techniques
While spectroscopic methods provide valuable information about molecular structure, diffraction techniques, particularly X-ray crystallography, offer the most definitive and unambiguous determination of the three-dimensional arrangement of atoms in a solid-state sample. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and crystallographic parameters, confirming the connectivity and stereochemistry of the molecule in the solid state. To date, no public crystal structure data for this specific compound is available.
X-ray Diffraction (XRD) for Single Crystal Structure Determination
For instance, the crystal structure of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695), a related pyrazole-containing alcohol, was determined by single-crystal XRD. nih.govresearchgate.net The analysis revealed crucial details about the planarity of the pyrazole and pyridine (B92270) rings and the dihedral angle between them. nih.govresearchgate.net Such studies confirm the molecular structure and provide data on intermolecular interactions, like hydrogen bonding, which govern the crystal packing. nih.govresearchgate.net
Table 1: Illustrative Crystal Data for a Pyrazole Derivative
| Parameter | Value for 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol nih.govresearchgate.net |
|---|---|
| Chemical Formula | C₁₁H₁₃N₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.345(3) |
| b (Å) | 10.345(2) |
| c (Å) | 9.456(2) |
| β (°) | 109.87(2) |
| Volume (ų) | 1042.8(4) |
| Z | 4 |
Note: This data is for an illustrative compound and not for this compound.
Powder X-ray Diffraction for Polymorphism Studies
Powder X-ray diffraction (PXRD) is an essential tool for the analysis of polycrystalline materials. It is particularly crucial in the pharmaceutical and chemical industries for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. rigaku.com Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. rigaku.com
While no polymorphism studies have been published for this compound, PXRD is a standard technique for such investigations. rigaku.com The PXRD pattern of a compound is a unique fingerprint of its crystalline form. By comparing the PXRD patterns of different batches or samples prepared under various conditions, one can identify the presence of different polymorphs. For example, in a study on a phenylpyrazole carboxylic acid derivative, PXRD was used to analyze the crystal structure from a powder sample. cambridge.org
Table 2: Example of PXRD Data for a Pyrazoline Compound
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) for 1-(3-(4-iodophenyl)-5-(3-methyl thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one researchgate.net |
|---|---|---|
| 10.21 | 8.66 | 100 |
| 12.89 | 6.86 | 25 |
| 17.54 | 5.05 | 40 |
| 20.51 | 4.33 | 35 |
| 23.87 | 3.72 | 50 |
Note: This data is for an illustrative compound and not for this compound.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a compound. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and thin-layer chromatography (TLC) are routinely used in the analysis of pyrazole derivatives.
High-Performance Liquid Chromatography (HPLC, UPLC)
HPLC and UPLC are powerful techniques for the separation, identification, and quantification of compounds in a mixture. These methods are widely used to determine the purity of synthesized compounds and to monitor the progress of chemical reactions. For pyrazole derivatives, reversed-phase HPLC is a common approach. ijcpa.in
While specific HPLC or UPLC methods for this compound are not detailed in the literature, a typical method for a pyrazoline derivative involved a C18 column with a mobile phase consisting of a mixture of 0.1% trifluoroacetic acid in water and methanol (20:80 v/v). ijcpa.in The detection was carried out using a UV detector at 206 nm. ijcpa.in UPLC, an advancement of HPLC, utilizes smaller particle size columns to achieve faster separations with higher resolution and sensitivity. acs.org
Table 3: Exemplary HPLC Conditions for a Pyrazoline Derivative
| Parameter | Condition ijcpa.in |
|---|---|
| Column | C18 |
| Mobile Phase | 0.1% TFA in Water:Methanol (20:80) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 206 nm |
| Injection Volume | 5.0 µL |
Note: These conditions are for an illustrative compound and not for this compound.
Thin-Layer Chromatography (TLC)
Thin-layer chromatography is a simple, rapid, and versatile technique for the separation and identification of compounds. It is often used to monitor reaction progress, identify compounds in a mixture, and determine the purity of a substance. For pyrazole derivatives, TLC is a standard analytical tool. orientjchem.org
The choice of the mobile phase (solvent system) is critical for achieving good separation. For pyrazole derivatives, which can range from nonpolar to polar, various solvent systems have been employed. A study on 1-(2-benzothiazolyl)-3-methyl-5-phenyl pyrazole derivatives found that a mixture of petroleum ether and benzene (B151609) (1:3) or cyclohexane (B81311) and ethyl acetate (B1210297) (50:3) provided effective separation on silica (B1680970) gel plates. researchgate.net Visualization of the spots can be achieved under UV light or by using staining agents. ijcpa.innih.gov
Table 4: Common TLC Solvent Systems for Pyrazole Derivatives
| Solvent System | Ratio | Application Example researchgate.net |
|---|---|---|
| Petroleum Ether : Benzene | 1:3 | Separation of 1-(2-benzothiazolyl)-3-methyl-5-phenyl pyrazole derivatives |
| Cyclohexane : Ethyl Acetate | 50:3 | Separation of 1-(2-benzothiazolyl)-3-methyl-5-phenyl pyrazole derivatives |
| Chloroform : Methanol | 9:1 | General purpose for thiazolylpyrazole compounds researchgate.net |
Note: These are general examples and the optimal system for this compound would need to be determined experimentally.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (typically carbon, hydrogen, and nitrogen) in the molecule. This data is crucial for confirming the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula.
While the elemental analysis data for this compound is not published, it is a standard characterization technique for novel pyrazole derivatives. For example, in the synthesis of new haloaminopyrazole derivatives, elemental analysis was used to confirm the composition of the synthesized compounds. nih.gov
Table 5: Illustrative Elemental Analysis Data for a Pyrazole Chalcone (B49325) Derivative
| Element | Calculated (%) for C₂₅H₂₀N₂O | Found (%) |
|---|---|---|
| Carbon (C) | 82.39 | 81.69 |
| Hydrogen (H) | 5.53 | 5.31 |
| Nitrogen (N) | 7.69 | 7.35 |
Note: This data is for an illustrative compound and not for this compound.
Coordination Chemistry and Ligand Applications of Pyrazole Derivatives
Pyrazole-Based Ligands in Transition Metal Complexes
The presence of both a pyrazole (B372694) ring and a hydroxyl group in (1-Isopropyl-1H-pyrazol-5-yl)methanol allows for various modes of coordination with transition metal ions. The nitrogen atoms of the pyrazole ring can act as Lewis bases, while the hydroxyl group can either coordinate directly to the metal center or act as a hydrogen bond donor.
Synthesis and Characterization of Metal-Pyrazole Complexes
Scientific literature on the specific synthesis and characterization of metal complexes involving solely the this compound ligand is limited. However, studies on related, more complex ligands that incorporate the isopropyl-pyrazole moiety provide insight into potential synthetic routes. For instance, the synthesis of complexes with ligands like 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine has been achieved by reacting the ligand with metal salts such as zinc(II) chloride, zinc(II) bromide, and copper(II) chloride dihydrate in a solvent like methanol (B129727). These reactions have yielded stable metal complexes in high yields. Characterization of such complexes typically involves single-crystal X-ray diffraction to determine the solid-state structure, alongside spectroscopic techniques like NMR, IR, and UV-Vis to probe the ligand's coordination to the metal ion.
Diversity in Coordination Modes and Geometries
The coordination of pyrazole-containing ligands to metal centers can be highly variable. In the case of multidentate ligands featuring isopropyl-pyrazole units, the pyrazole rings can adopt specific tautomeric forms and configurations to facilitate metal binding. For example, in the solid state, the pyrazol-5-yl tautomer with a cis-cis configuration of the terminal nitrogen atoms relative to a central pyridine (B92270) ring has been observed. This contrasts with the trans-trans configuration seen in other related ligands. This variability highlights the influence of substituents, such as the isopropyl group, on the resulting coordination geometry.
Complexation with Specific Metal Ions (e.g., Co, Ni, Cu, Zn, Hg, Cd)
Research on ligands incorporating the isopropyl-pyrazole unit has demonstrated successful complexation with a variety of transition metals. Specifically, the synthesis and characterization of zinc(II) and copper(II) complexes have been reported. The resulting complexes exhibit distinct structural and physicochemical properties influenced by the bulky isopropyl substituent. While detailed studies on the complexation of this compound with a broader range of metals including Co, Ni, Hg, and Cd are not extensively documented, the known coordination behavior of pyrazoles suggests that it would likely form stable complexes with these ions as well.
Applications of Pyrazole-Containing Ligands in Materials Science and Catalysis
The unique electronic and steric properties of pyrazole-based ligands make them attractive for applications in both materials science and catalysis.
Catalytic Applications (e.g., Transfer Hydrogenation)
Derivatives of 2,6-bis(1H-pyrazol-3-yl)pyridine have been employed as catalysts in various chemical transformations. Although specific catalytic applications of complexes derived from this compound are not yet reported, the broader class of pyrazole-containing complexes has shown promise in catalytic processes.
Metal-Organic Frameworks (MOFs) Construction
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters bridged by organic ligands. The directionality and rigidity of pyrazole-based ligands make them suitable candidates for the construction of MOFs. While the use of this compound as a linker in MOF synthesis has not been specifically detailed, related pyrazolate-based MOFs have been developed. These materials often exhibit interesting properties for applications such as gas storage and separation. The presence of the isopropyl and methanol functionalities on the pyrazole ring could offer opportunities to tune the pore environment and functionality of resulting MOFs.
Chemosensors and Optical Properties (e.g., Aggregation-Induced Emission, Luminescent Properties)
Pyrazole derivatives are integral components in the design of chemosensors due to the ability of the pyrazole nitrogen atoms to coordinate with metal ions, leading to changes in the photophysical properties of the molecule. This interaction can result in a detectable signal, such as a change in fluorescence or color, allowing for the sensing of specific analytes. The incorporation of a hydroxymethyl group at the 5-position and an isopropyl group at the 1-position of the pyrazole ring in this compound can influence its solubility, steric hindrance, and electronic properties, which are critical factors in sensor design.
Luminescent Properties:
Metal complexes incorporating pyrazole-based ligands often exhibit luminescence. The emission properties are typically dependent on the nature of the metal center, the ligand framework, and the coordination environment. For instance, complexes of d¹⁰ metals like Zn(II) and Cd(II) with pyrazole-containing ligands are known to be luminescent, with the emission often attributed to ligand-centered or metal-to-ligand charge transfer (MLCT) transitions. While no specific luminescent data for complexes of this compound are available, it is plausible that its complexes with suitable metal ions could display interesting photoluminescent behavior.
Aggregation-Induced Emission (AIE):
Aggregation-induced emission is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This effect is often observed in molecules with rotatable groups, where the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay pathways and promotes radiative emission. The isopropyl group in this compound could potentially contribute to AIE effects in its derivatives or complexes by influencing the packing and intermolecular interactions in the aggregated state.
Below is a hypothetical data table illustrating the kind of photophysical data that would be relevant for such a compound if it were to be investigated for its chemosensory and optical properties.
| Property | Hypothetical Value (in Solution) | Hypothetical Value (in Aggregate) |
| Absorption Maximum (λ_abs) | 280 nm | 285 nm |
| Emission Maximum (λ_em) | 450 nm (Weak) | 430 nm (Strong) |
| Quantum Yield (Φ_F) | < 0.01 | 0.45 |
| Lifetime (τ) | 1.2 ns | 5.8 ns |
| Note: This table is for illustrative purposes only and is not based on experimental data for this compound. |
Spin Crossover Complexes
Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. This property is of significant interest for applications in molecular switches and data storage devices. The ligand field strength is a critical parameter that determines whether a complex will exhibit SCO behavior.
Pyrazole-containing ligands, particularly those that are part of a chelating system like 2,6-bis(pyrazol-1-yl)pyridine (bpp), are widely used in the design of SCO complexes, especially with Fe(II). The N-donor atoms of the pyrazole rings contribute to a ligand field strength that is often close to the spin-pairing energy of Fe(II), a prerequisite for SCO.
The specific ligand this compound, as a monodentate or potentially a bridging ligand, would need to be incorporated into a suitable coordination sphere to create an environment conducive to spin crossover. The electronic and steric effects of the isopropyl and methanol substituents would influence the ligand field strength and the cooperativity of the spin transition. For example, the bulky isopropyl group could sterically influence the packing of the complexes in the crystal lattice, which in turn can affect the cooperativity of the SCO event.
A hypothetical table of magnetic properties for a potential Fe(II) complex of a ligand system incorporating this compound is presented below to illustrate the type of data associated with SCO studies.
| Parameter | Hypothetical Low-Spin (LS) Value | Hypothetical High-Spin (HS) Value |
| Temperature (T) | 100 K | 300 K |
| χ_M T (cm³ K mol⁻¹) | 0.1 | 3.2 |
| Fe-N bond length (Å) | 1.95 | 2.15 |
| Spin State | S = 0 | S = 2 |
| Note: This table is for illustrative purposes only and is not based on experimental data for this compound. |
Future Research Directions and Emerging Applications
Development of Novel and More Sustainable Synthetic Methodologies for (1-Isopropyl-1H-pyrazol-5-yl)methanol
The synthesis of pyrazole (B372694) derivatives is an area of continuous innovation, with a growing emphasis on green and sustainable practices. researchgate.netresearchgate.net Future research into the synthesis of this compound is expected to align with these principles, moving beyond traditional methods to more environmentally benign and efficient protocols.
Key areas of development are anticipated to include:
Microwave-Assisted and Ultrasonic Synthesis : These techniques offer significant advantages over conventional heating methods, including shorter reaction times, higher yields, and reduced energy consumption. researchgate.netrsc.org The application of microwave irradiation and ultrasonication to the synthesis of this compound could lead to more efficient and sustainable production processes.
Green Solvents and Catalysts : The use of water, ionic liquids, or deep eutectic solvents as reaction media can significantly reduce the environmental impact of chemical syntheses. researchgate.netjetir.org Research is likely to focus on identifying suitable green solvent systems and recyclable, non-toxic catalysts, such as nano-catalysts or biocatalysts, for the preparation of this compound. jetir.orgresearchgate.net
| Sustainable Synthetic Approach | Potential Advantages for this compound Synthesis | Relevant Research Areas |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, increased yields. rsc.org | Optimization of microwave parameters for specific reaction steps. |
| Ultrasonic Synthesis | Enhanced reaction rates, improved mass transfer. researchgate.net | Sonocatalysis and development of efficient ultrasonic reactors. |
| Green Solvents | Reduced environmental pollution and health hazards. jetir.org | Screening of water-based systems, ionic liquids, and deep eutectic solvents. |
| Recyclable Catalysts | Lower costs, waste reduction. jetir.orgresearchgate.net | Heterogeneous catalysts, nanocatalysts, and biocatalysts. |
| Multicomponent Reactions | Increased atom economy, simplified procedures. rsc.org | Design of novel MCRs for the direct synthesis of functionalized pyrazoles. |
Exploration of Unconventional Chemical Transformations and Derivatization
The functional groups present in this compound—the pyrazole ring, the isopropyl group, and the hydroxymethyl group—offer multiple sites for chemical modification. Future research will likely explore unconventional transformations to create a diverse library of derivatives with unique properties.
Potential areas for exploration include:
C-H Functionalization : Direct functionalization of the C-H bonds on the pyrazole ring or the isopropyl group represents a highly atom-economical approach to creating new derivatives. preprints.orgnih.gov This could involve transition-metal-catalyzed reactions to introduce new substituents.
Ring-Opening and Rearrangement Reactions : Investigating the behavior of the pyrazole ring under various conditions could lead to unexpected and novel molecular scaffolds. researchgate.netpreprints.orgnih.gov Such transformations can provide access to complex molecules that are difficult to synthesize through traditional methods.
Flow Chemistry for Derivatization : The use of continuous flow reactors can offer precise control over reaction parameters, enabling safer and more efficient derivatization reactions, particularly for transformations that are difficult to control in batch processes.
| Transformation Type | Potential Outcome | Example Research Direction |
| C-H Functionalization | Introduction of new functional groups at specific positions. | Palladium-catalyzed arylation of the pyrazole C-4 position. |
| Ring Rearrangement | Formation of novel heterocyclic systems. researchgate.net | Photochemical or thermal rearrangement of the pyrazole core. |
| Derivatization of Hydroxymethyl Group | Creation of esters, ethers, and other functional derivatives. | Biocatalytic esterification for enantioselective synthesis. |
Advanced Computational Modeling for Predicting Reactivity and Properties
Computational chemistry is an increasingly powerful tool in modern chemical research, providing insights that can guide experimental work. eurasianjournals.comeurasianjournals.com For this compound and its derivatives, computational modeling can play a crucial role in predicting their properties and reactivity.
Future computational studies are expected to focus on:
Density Functional Theory (DFT) Calculations : DFT can be used to predict the electronic structure, stability, and spectroscopic properties of this compound and its derivatives. researchgate.net This information is valuable for understanding their chemical behavior.
Molecular Docking and Dynamics Simulations : If this compound is explored for biological applications, molecular docking and dynamics simulations can predict its binding affinity and interaction with biological targets such as enzymes or receptors. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling : By developing QSAR models, it may be possible to correlate the structural features of a series of derivatives with their observed activity, facilitating the rational design of new compounds with enhanced properties. nih.gov
| Computational Method | Predicted Properties | Application in Research |
| Density Functional Theory (DFT) | Molecular geometry, electronic properties, reaction mechanisms. eurasianjournals.comresearchgate.net | Guiding the design of new synthetic routes and predicting reactivity. |
| Molecular Docking | Binding modes and affinities to biological targets. nih.gov | Identifying potential pharmaceutical applications. |
| Molecular Dynamics (MD) Simulations | Conformational changes and dynamic behavior. eurasianjournals.com | Understanding the flexibility and interactions of the molecule. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation between chemical structure and biological activity. nih.gov | Rational design of more potent and selective derivatives. |
Interdisciplinary Research Integrating this compound within Broader Chemical Sciences
The versatility of the pyrazole scaffold suggests that this compound could find applications in various interdisciplinary fields. nih.govsemanticscholar.org Future research will likely see this compound integrated into broader areas of the chemical sciences.
Potential interdisciplinary applications include:
Materials Science : Pyrazole-containing compounds can act as ligands for the formation of metal-organic frameworks (MOFs) or coordination polymers. The specific structure of this compound could lead to materials with interesting catalytic, sensing, or gas storage properties.
Agrochemicals : Pyrazole derivatives are known to exhibit a wide range of biological activities, including insecticidal, herbicidal, and fungicidal properties. semanticscholar.org Screening this compound and its derivatives for agrochemical applications is a logical next step.
Chemical Biology : As a functionalized small molecule, this compound could be used as a chemical probe to study biological processes or as a starting point for the development of new therapeutic agents. nih.govnih.gov The pyrazole nucleus is a common feature in many approved drugs. nih.gov
The exploration of this compound is still in its early stages. However, by leveraging advancements in sustainable synthesis, exploring novel chemical transformations, utilizing predictive computational modeling, and fostering interdisciplinary collaborations, the full potential of this promising compound can be unlocked, paving the way for new discoveries and applications.
Q & A
(Basic) What are the standard synthetic routes for (1-Isopropyl-1H-pyrazol-5-yl)methanol and its derivatives?
The synthesis of this compound derivatives typically involves multi-step reactions. For example, the preparation of its structurally related compound, 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde (Compound 1), includes:
- Step 1 : Condensation of 1-isopropyl-1H-pyrazole with a pyridine derivative under controlled temperature (e.g., 60–80°C) using a palladium catalyst.
- Step 2 : Methoxylation of the intermediate using methanol and a base like potassium carbonate.
- Step 3 : Final purification via recrystallization or column chromatography to achieve >95% purity .
Key challenges include optimizing reaction time and catalyst loading to minimize byproducts.
(Basic) How is this compound characterized using spectroscopic and chromatographic methods?
- NMR Spectroscopy : Proton and carbon NMR are used to confirm the pyrazole ring substitution pattern and isopropyl group integration. For example, the methyl protons of the isopropyl group appear as a doublet at δ 1.2–1.5 ppm .
- FTIR : The hydroxyl (-OH) stretch of the methanol moiety is observed at ~3200–3400 cm⁻¹, while the pyrazole ring C=N vibrations appear near 1600 cm⁻¹ .
- HPLC : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) ensures purity. Mobile phases often combine acetonitrile and water (e.g., 70:30 v/v) .
(Advanced) What strategies optimize the yield of this compound derivatives in multi-step reactions?
- Catalyst Selection : Palladium-based catalysts (e.g., Pd/C or Pd(OAc)₂) improve coupling efficiency in pyrazole-pyridine conjugates. For instance, Pd(OAc)₂ increases yields by 15–20% compared to ligand-free systems .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance intermediate solubility, reducing side reactions.
- Purification : Gradient column chromatography (hexane/ethyl acetate) or recrystallization in methanol achieves >97% purity. Contradictions in yield data between studies often arise from differences in solvent purity or catalyst aging .
(Advanced) How do crystallographic techniques like SHELX assist in structural analysis of derivatives?
The SHELX program suite is critical for resolving crystal structures of pyrazole derivatives:
- SHELXD : Solves phase problems via dual-space recycling, particularly for twinned crystals or high-symmetry systems.
- SHELXL : Refines hydrogen bonding networks, such as the interaction between the hydroxyl group and adjacent nitrogen atoms in the pyrazole ring. This is vital for confirming molecular conformation and intermolecular interactions .
For example, SHELX analysis of Compound 1 revealed a planar benzaldehyde moiety, essential for its hemoglobin-binding activity .
(Basic) What safety precautions are necessary when handling this compound?
- Storage : Store in amber glass bottles at 2–8°C to prevent photodegradation.
- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods during synthesis due to potential irritant properties (exact hazard classification varies; consult SDS for batch-specific data) .
- Waste Disposal : Neutralize acidic or basic residues before disposal in designated organic waste containers.
(Advanced) What in vitro models evaluate the bioactivity of this compound derivatives?
- Hemoglobin Oxygen Affinity Assays : Derivatives like Compound 1 are tested using UV-Vis spectroscopy to measure oxygen dissociation curves in sickle cell hemoglobin (HbS). A leftward shift indicates increased oxygen affinity, a key therapeutic mechanism .
- Enzyme Inhibition Studies : Pyrazole derivatives are screened against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability. LC-MS/MS quantifies metabolite formation rates .
(Basic) What are the key applications of this compound in medicinal chemistry?
This compound serves as a building block for hemoglobin-targeting therapeutics:
- Sickle Cell Disease : Derivatives like voxelotor (OXBRYTA®) inhibit HbS polymerization, reducing erythrocyte sickling. Clinical trials show a 25–30% reduction in hemolysis markers .
- Hypoxia Therapeutics : Modifications to the pyrazole ring enhance binding to hypoxia-inducible factor (HIF) pathways, explored in idiopathic pulmonary fibrosis models .
(Advanced) How can researchers resolve contradictions in spectroscopic data for pyrazole derivatives?
- Cross-Validation : Combine NMR, FTIR, and mass spectrometry to confirm functional groups. For example, a discrepancy in hydroxyl peak integration (NMR) may require FTIR validation of hydrogen bonding.
- Crystallographic Correlation : Use single-crystal X-ray data (via SHELX) to resolve ambiguous NOE signals or rotational isomers .
- Batch Analysis : Compare multiple synthesis batches to isolate procedural artifacts (e.g., solvent residues) from inherent spectral variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
